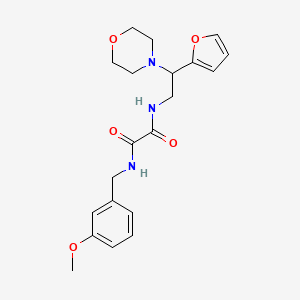

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide

説明

N1-(2-(Furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) core. Its structure includes two distinct substituents:

- N1-substituent: A 2-(furan-2-yl)-2-morpholinoethyl group, combining a furan heterocycle (a five-membered aromatic ring with one oxygen atom) and a morpholine moiety (a six-membered saturated ring containing one oxygen and one nitrogen atom).

- N2-substituent: A 3-methoxybenzyl group, which is a benzyl ring substituted with a methoxy group at the 3-position. This aromatic group is common in bioactive compounds due to its metabolic stability and ability to engage in π-π interactions .

Its design likely prioritizes optimizing receptor binding, metabolic stability, and pharmacokinetic properties through strategic substitution.

特性

IUPAC Name |

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5/c1-26-16-5-2-4-15(12-16)13-21-19(24)20(25)22-14-17(18-6-3-9-28-18)23-7-10-27-11-8-23/h2-6,9,12,17H,7-8,10-11,13-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGXKVVQYXIQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide typically involves multiple steps, starting with the formation of the furan ring The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or amines

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

Industry: Use in the production of advanced materials and chemicals with unique properties.

作用機序

The mechanism by which N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The furan ring and morpholine group may interact with enzymes or receptors, modulating their activity and leading to desired biological effects.

類似化合物との比較

Substituent Effects on Bioactivity

- Methoxybenzyl Groups : The target compound’s 3-methoxybenzyl group is structurally similar to S336’s 2,4-dimethoxybenzyl substituent. Methoxy groups enhance metabolic stability and receptor binding in flavor compounds, as seen in S336’s regulatory approval for umami enhancement .

- Heterocyclic Moieties: The morpholinoethyl-furan combination in the target compound contrasts with pyridyl (S336, S5456) or thiazolyl (Compound 13) groups in analogs. Morpholine improves aqueous solubility, while furan may influence metabolic pathways or aromatic stacking .

生物活性

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Furan ring : Known for its nucleophilic properties.

- Morpholino group : Enhances solubility and stability.

- Oxalamide moiety : Facilitates hydrogen bonding.

Chemical Formula and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 310.38 g/mol |

| Appearance | White to off-white powder |

The biological activity of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide is primarily attributed to its interaction with specific molecular targets, particularly kinases. The furan ring and morpholine moiety are believed to play crucial roles in inhibiting certain enzymes or receptors, which may lead to therapeutic effects.

Enzyme Inhibition

Research indicates that this compound can inhibit various kinases, including Spleen Tyrosine Kinase (SYK), which is involved in several signaling pathways related to immune responses and cancer progression. The inhibition of such kinases can lead to reduced cell proliferation and survival in cancer cells.

Antitumor Activity

In vitro studies have demonstrated that N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide exhibits significant antitumor activity against several cancer cell lines. This activity is likely due to its ability to induce apoptosis and inhibit cell cycle progression.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines revealed that treatment with N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide resulted in a dose-dependent decrease in cell viability. The compound was found to activate apoptotic pathways, as evidenced by increased levels of caspase-3 and PARP cleavage.

Study 2: Kinase Inhibition

In another investigation, the compound was tested for its ability to inhibit SYK activity in vitro. Results indicated a significant reduction in SYK phosphorylation, leading to decreased downstream signaling associated with tumor growth.

Synthesis Methods

The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide typically involves several steps:

- Formation of the furan intermediate : Achieved through cyclization reactions.

- Introduction of the morpholinoethyl group : Reacting the furan intermediate with morpholine derivatives.

- Coupling with methoxybenzyl chloride : Finalizing the synthesis through a coupling reaction under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。